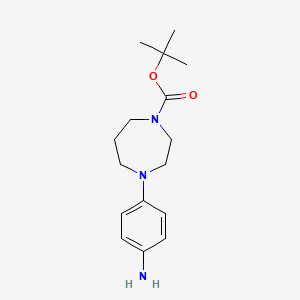
2-hydroxy-N-(3-methylphenyl)-6-oxocyclohex-1-ene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hydroxy-N-(3-methylphenyl)-6-oxocyclohex-1-ene-1-carboxamide (also known as HMC) is an organic compound with a variety of uses in scientific research and the laboratory. It is a white crystalline solid and is soluble in organic solvents, making it easy to work with. HMC is used in various applications such as synthesis, drug design, and as a catalyst in organic reactions.
Aplicaciones Científicas De Investigación
HMC is widely used in scientific research and laboratory experiments. It is used as a catalyst in organic reactions and as a reagent in the synthesis of various organic compounds. It is also used in the synthesis of drugs and in the development of new drug molecules. Additionally, HMC is used in the study of the structure and function of proteins and enzymes.
Mecanismo De Acción
HMC is known to act as a proton donor in the presence of an acid catalyst. This allows it to act as a catalyst in organic reactions, facilitating the formation of new organic compounds. Additionally, HMC can act as a proton acceptor in some cases, allowing it to form hydrogen bonds with other molecules and thus influencing the structure and function of proteins and enzymes.
Biochemical and Physiological Effects
HMC is known to have a variety of biochemical and physiological effects. It can act as an inhibitor of certain enzymes, such as cytochrome P450 and xanthine oxidase. Additionally, it can act as an antagonist of certain receptors, such as the μ-opioid receptor and the 5-HT2A receptor. HMC also has antioxidant properties, which can be beneficial in certain applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
HMC is a relatively easy compound to work with in the laboratory. It is soluble in organic solvents, making it easy to handle and manipulate. Additionally, it is relatively stable and can be stored for long periods of time without degradation. However, HMC can react with other compounds in the laboratory, so it is important to take proper safety precautions when handling it.
Direcciones Futuras
HMC has many potential applications in the scientific and medical fields. It has been used in the development of new drug molecules, and its ability to act as an inhibitor of certain enzymes and receptors could be exploited for medical purposes. Additionally, its antioxidant properties could be used for the development of new treatments for oxidative stress-related diseases. Finally, its ability to act as a catalyst in organic reactions could be used to synthesize new compounds with potential applications in medicine and industry.
Métodos De Síntesis
HMC is usually synthesized from a combination of the starting materials 2-hydroxybenzaldehyde and 3-methylcyclohexanone. The reaction involves the condensation of the two compounds in the presence of an acid catalyst such as hydrochloric acid or sulfuric acid. The resulting product is then purified by recrystallization or chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-hydroxy-N-(3-methylphenyl)-6-oxocyclohex-1-ene-1-carboxamide' involves the conversion of a cyclohexanone derivative to the desired product through a series of chemical reactions.", "Starting Materials": [ "3-methylphenol", "cyclohexanone", "sodium hydroxide", "acetic anhydride", "hydrochloric acid", "sodium bicarbonate", "ammonium chloride", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: 3-methylphenol is reacted with sodium hydroxide to form sodium 3-methylphenoxide.", "Step 2: Cyclohexanone is reacted with acetic anhydride and hydrochloric acid to form cyclohexanone acetate.", "Step 3: Sodium 3-methylphenoxide is added to cyclohexanone acetate and the mixture is heated to form 3-methylphenylcyclohexanone.", "Step 4: 3-methylphenylcyclohexanone is reacted with sodium bicarbonate and ammonium chloride to form 3-methylphenylcyclohexanol.", "Step 5: 3-methylphenylcyclohexanol is reacted with sodium nitrite and hydrochloric acid to form 3-methylphenylcyclohexyl nitrite.", "Step 6: 3-methylphenylcyclohexyl nitrite is reacted with sodium azide to form 3-methylphenylcyclohexyl azide.", "Step 7: 3-methylphenylcyclohexyl azide is reduced with sodium borohydride to form 2-amino-2-(3-methylphenyl)cyclohexanol.", "Step 8: 2-amino-2-(3-methylphenyl)cyclohexanol is reacted with acetic anhydride to form 2-acetamido-2-(3-methylphenyl)cyclohexanol.", "Step 9: 2-acetamido-2-(3-methylphenyl)cyclohexanol is dehydrated with acetic acid and ethanol to form 2-hydroxy-N-(3-methylphenyl)-6-oxocyclohex-1-ene-1-carboxamide." ] } | |
Número CAS |
1257540-25-2 |
Nombre del producto |
2-hydroxy-N-(3-methylphenyl)-6-oxocyclohex-1-ene-1-carboxamide |
Fórmula molecular |
C14H15NO3 |
Peso molecular |
245.3 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-{4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}-1lambda6-thiolane-1,1-dione](/img/structure/B6165193.png)